(4-Propoxy-phenyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propoxy-phenyl)-acetic acid is an organic compound characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Scientific Research Applications
(4-Propoxy-phenyl)-acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors within the body .
Mode of Action
It’s possible that it may interact with its targets in a manner similar to other phenyl-acetic acid derivatives .
Biochemical Pathways
Phenolic compounds, which (4-propoxy-phenyl)-acetic acid is a part of, are known to be involved in various biochemical pathways .
Pharmacokinetics
The molecular weight of this compound is 19423 g/mol , which might influence its bioavailability.
Result of Action
Similar compounds have been known to exert various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxy-phenyl)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromophenol.
Etherification: 4-bromophenol is reacted with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxy-bromobenzene.
Grignard Reaction: The 4-propoxy-bromobenzene undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield this compound after acidic workup.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Propoxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-Propoxy-benzaldehyde or 4-Propoxy-benzoic acid.
Reduction: 4-Propoxy-phenylmethanol.
Substitution: 4-Nitro-4-propoxy-phenyl-acetic acid or 4-Halo-4-propoxy-phenyl-acetic acid.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the propoxy group, resulting in different chemical properties and applications.
(4-Methoxy-phenyl)-acetic acid: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and biological activity.
(4-Ethoxy-phenyl)-acetic acid: Similar structure but with an ethoxy group, affecting its physical and chemical properties.
Uniqueness: (4-Propoxy-phenyl)-acetic acid is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
2-(4-propoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLCOWORODEDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876470 |
Source
|
Record name | BENZENEACETIC ACID, 4-PROPOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10876470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26118-57-0 |
Source
|
Record name | BENZENEACETIC ACID, 4-PROPOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10876470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.